

# Spectroscopic Profile of 1-(Methylsulfonyl)piperidin-4-ol: A Technical Guide

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## Compound of Interest

Compound Name: 1-(Methylsulfonyl)piperidin-4-ol

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This technical guide provides a comprehensive overview of the spectroscopic data for the compound **1-(Methylsulfonyl)piperidin-4-ol**. Due to the limited availability of public experimental spectra for this specific molecule, this guide utilizes predicted data generated from validated computational models to offer a detailed spectroscopic profile, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This information is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, drug discovery, and chemical synthesis.

## Chemical Structure and Properties

- IUPAC Name: **1-(Methylsulfonyl)piperidin-4-ol**
- CAS Number: 141482-19-1[\[1\]](#)[\[2\]](#)
- Molecular Formula: C<sub>6</sub>H<sub>13</sub>NO<sub>3</sub>S[\[1\]](#)[\[2\]](#)
- Molecular Weight: 179.24 g/mol [\[1\]](#)

## Predicted Spectroscopic Data

The following sections present the predicted spectroscopic data for **1-(Methylsulfonyl)piperidin-4-ol**. This data has been generated using advanced computational algorithms to provide a reliable estimation of the compound's spectral characteristics.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted  $^1\text{H}$  NMR Data (500 MHz,  $\text{CDCl}_3$ )

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~3.80	m	1H	CH-OH
~3.65	m	2H	Piperidine H <sub>2</sub> (axial, adjacent to N)
~3.00	m	2H	Piperidine H <sub>2</sub> (equatorial, adjacent to N)
~2.80	s	3H	$\text{SO}_2\text{-CH}_3$
~1.95	m	2H	Piperidine H <sub>2</sub> (axial, adjacent to C4)
~1.70	m	2H	Piperidine H <sub>2</sub> (equatorial, adjacent to C4)
~1.60	s	1H	OH

Table 2: Predicted  $^{13}\text{C}$  NMR Data (125 MHz,  $\text{CDCl}_3$ )

Chemical Shift (ppm)	Assignment
~67.0	C4 (CH-OH)
~48.0	C2, C6 (CH <sub>2</sub> -N)
~35.0	$\text{SO}_2\text{-CH}_3$
~33.0	C3, C5 (CH <sub>2</sub> -C4)

## Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~3400	Strong, Broad	O-H stretch
~2950-2850	Medium	C-H stretch (aliphatic)
~1340	Strong	S=O stretch (asymmetric)
~1160	Strong	S=O stretch (symmetric)
~1050	Medium	C-O stretch

## Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/z	Relative Intensity (%)	Assignment
179	20	[M] <sup>+</sup> (Molecular Ion)
161	5	[M - H <sub>2</sub> O] <sup>+</sup>
100	100	[M - SO <sub>2</sub> CH <sub>3</sub> ] <sup>+</sup>
82	40	[M - SO <sub>2</sub> CH <sub>3</sub> - H <sub>2</sub> O] <sup>+</sup>
79	15	[SO <sub>2</sub> CH <sub>3</sub> ] <sup>+</sup>

## Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. These protocols are based on standard laboratory procedures and may require optimization based on the specific instrumentation and sample characteristics.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **1-(Methylsulfonyl)piperidin-4-ol** in 0.5-0.7 mL of deuterated chloroform (CDCl<sub>3</sub>).

- Instrumentation: Utilize a 500 MHz NMR spectrometer.
- $^1\text{H}$  NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence. Key parameters include a spectral width of 10-12 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans), and a relaxation delay of 1-2 seconds.
- $^{13}\text{C}$  NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-220 ppm) is necessary. A larger number of scans (typically several hundred to thousands) and a longer relaxation delay (2-5 seconds) are required due to the lower natural abundance and smaller gyromagnetic ratio of the  $^{13}\text{C}$  nucleus.
- Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak of  $\text{CDCl}_3$  ( $\delta = 7.26$  ppm for  $^1\text{H}$  and  $\delta = 77.16$  ppm for  $^{13}\text{C}$ ).

## Fourier-Transform Infrared (FTIR) Spectroscopy

- Sample Preparation: Prepare a potassium bromide (KBr) pellet by grinding a small amount of **1-(Methylsulfonyl)piperidin-4-ol** (1-2 mg) with approximately 100-200 mg of dry KBr powder. Press the mixture into a thin, transparent pellet using a hydraulic press.
- Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
- Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400  $\text{cm}^{-1}$ ). Acquire a background spectrum of a blank KBr pellet to subtract from the sample spectrum.
- Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional group vibrations.

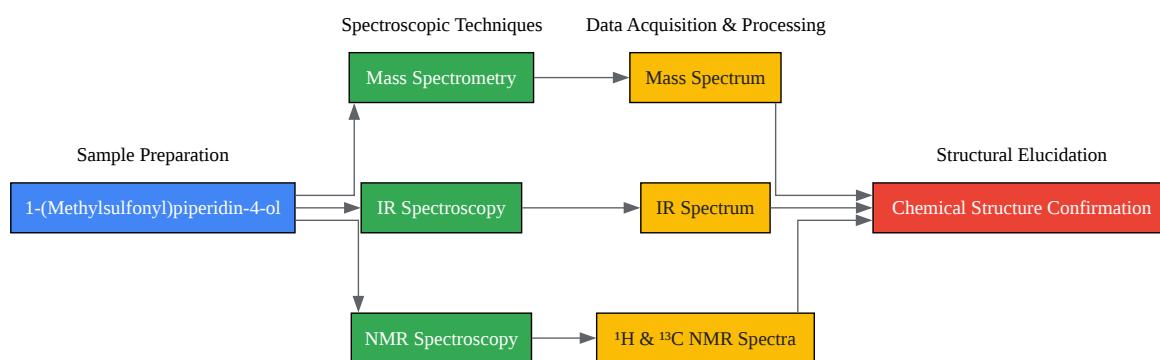
## Mass Spectrometry (MS)

- Sample Introduction: Introduce a dilute solution of **1-(Methylsulfonyl)piperidin-4-ol** in a volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer. For Electron Ionization (EI), the sample is typically introduced via a direct insertion probe or a gas chromatograph (GC).

- Instrumentation: Employ a mass spectrometer equipped with an EI source.
- Ionization: Bombard the sample with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.
- Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole or time-of-flight).
- Detection: Detect the ions and generate a mass spectrum, which plots the relative abundance of ions as a function of their m/z ratio.

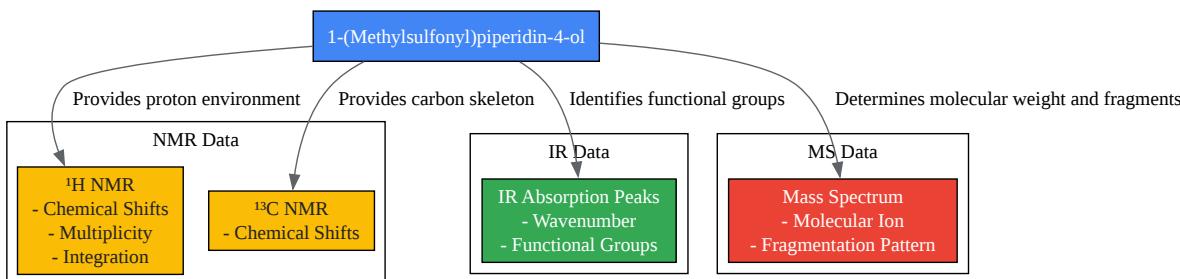
## Workflow and Pathway Visualizations

The following diagrams illustrate the general workflows for spectroscopic analysis and the logical relationship of the presented data.



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Caption: General workflow for the spectroscopic analysis of a chemical compound.



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Caption: Logical relationship of spectroscopic data to the chemical structure.

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## References

- 1. [calpaclab.com](http://calpaclab.com) [calpaclab.com]
- 2. 1-(Methylsulfonyl)piperidin-4-ol [[myskinrecipes.com](http://myskinrecipes.com)]
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